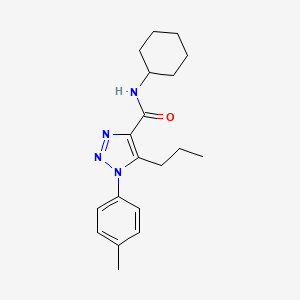
N-cyclohexyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
N-cyclohexyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound with potential for various chemical and biological applications due to its unique molecular structure. The research into this compound focuses on its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of triazole derivatives, including those similar to N-cyclohexyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, often involves multistep synthetic routes. One approach for the synthesis of related compounds involves the Dimroth reaction followed by amidation steps (Pokhodylo, Slyvka, & Pavlyuk, 2021). This method provides a flexible pathway for introducing various substituents into the triazole core.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by significant features such as the orientation of the cyclohexyl ring almost perpendicular to the benzene ring, indicative of the spatial arrangement of the molecule's functional groups. For similar compounds, crystallographic analysis reveals interactions within the crystal lattice, such as hydrogen bonding, contributing to the compound's stability (Pokhodylo, Slyvka, & Pavlyuk, 2021).
Chemical Reactions and Properties
Triazole derivatives participate in a variety of chemical reactions, underlining their versatility in organic synthesis. The presence of the triazole ring allows for reactions such as cycloadditions, which are central to constructing complex molecules. These reactions can be influenced by the substituents present on the triazole ring, which can dictate the reactivity and outcomes of the synthetic processes.
Physical Properties Analysis
The physical properties of triazole derivatives like N-cyclohexyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide are influenced by their molecular structure. Properties such as solubility, melting point, and crystallinity can be determined through experimental analysis and are crucial for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of triazole derivatives are characterized by their reactivity towards various reagents. These compounds exhibit a broad spectrum of activity, including antimicrobial properties, as seen in related studies. Their chemical stability, reactivity, and interaction with biological targets are areas of significant interest in research (Arpaci, Şener, Yalcin, & Altanlar, 2002).
Orientations Futures
The future directions for research on this compound could include studying its synthesis, chemical reactions, mechanism of action, and potential applications. Given the wide range of activities exhibited by similar compounds, it could be of interest in fields such as medicinal chemistry and drug discovery .
Mécanisme D'action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing their function and leading to a range of pharmacological effects .
Mode of Action
This interaction can lead to changes in the biochemical pathways within the cell .
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, leading to downstream effects such as modulation of enzyme activity, alteration of signal transduction, and changes in gene expression .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-cyclohexyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment .
Propriétés
IUPAC Name |
N-cyclohexyl-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-3-7-17-18(19(24)20-15-8-5-4-6-9-15)21-22-23(17)16-12-10-14(2)11-13-16/h10-13,15H,3-9H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQFYQDIFFYNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4755616.png)
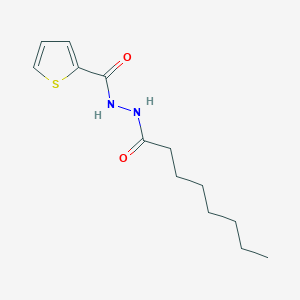
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4755630.png)
![2-chloro-4-(5-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4755634.png)
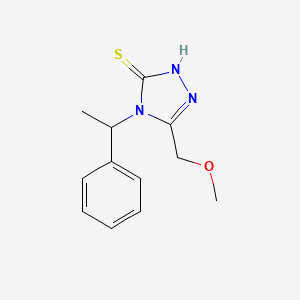
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4755647.png)
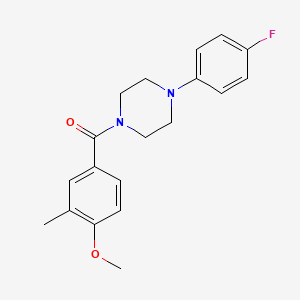
![5-imino-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4755654.png)
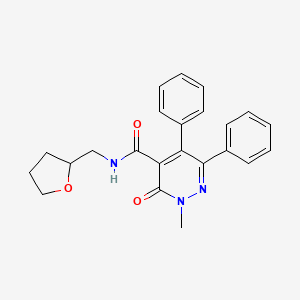

![N-[4-(4-morpholinyl)benzyl]-N'-phenylurea](/img/structure/B4755683.png)
![1-[4-(4-bromophenoxy)butyl]pyrrolidine](/img/structure/B4755684.png)
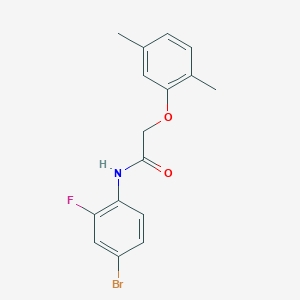
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-nitrobenzoate](/img/structure/B4755693.png)